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molecular formula C9H9F2NO B8631049 (R)-(+)-7,8-difluoro-3-methyl-3,4-dihydro-2H-[1,4]benzoxazine

(R)-(+)-7,8-difluoro-3-methyl-3,4-dihydro-2H-[1,4]benzoxazine

Cat. No. B8631049
M. Wt: 185.17 g/mol
InChI Key: BVHSAZFNVBBGNX-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05644056

Procedure details

Hayakawa's method of preparation of Ofloxacin is described in EP 0047005A1 and starts with 2,3,4-trifluoronitrobenzene which is converted to the 2-hydroxy-3,4-difluoronitrobenzene in dimethylsulfoxide in the presence of potassium hydroxide. The yield for this reaction is only 29%. The low yield of this step limits the overall yield of Hayakawa's process. Other patents cite the use of this material in their routes to Ofloxacin; e.g. U.S. Pat. No. 5,136,059 and EP 0333815 A2. The 2-hydroxy-3,4 difluoronitrobenzene is converted to 2-acetonyloxy-3,4-difluoronitro-benzene which is reductively ring closed to give an isomeric mixture of 7,8-difluoro-2,3-dihydro-3-methyl-4H-1,4-benzoxazine (Formula 1). This material is converted to diethyl-(7,8-difluoro-2,3-dihydro-3-methyl 4H 1,4 benzoxazinyl) methylenemalonate by reaction with diethylethoxymethylenamalonate. Cyclization of this malonate ester in ethylpolyphosphate gives (+,-)-ethyl 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylate. This benzoxazine carboxylate ester is then hydrolyzed to the corresponding acid. The acid is reacted with N-methylpiperazine in dimethylsulfoxide to form Ofloxacin, 9-fluoro-10-(4-methyl-1-piperazinyl)-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid. The reaction sequence is shown below: ##STR1##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
diethyl-(7,8-difluoro-2,3-dihydro-3-methyl 4H 1,4 benzoxazinyl) methylenemalonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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solvent
Reaction Step Three
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Type
reactant
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Reaction Step Five
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reactant
Reaction Step Six
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Reaction Step Seven
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reactant
Reaction Step Eight
[Compound]
Name
0333815 A2
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Type
reactant
Reaction Step Nine
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0 (± 1) mol
Type
reactant
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Identifiers

REACTION_CXSMILES
CC1N2C3C(C(C(C(O)=O)=C2)=O)=CC(F)=C(N2CCN(C)CC2)C=3OC1.FC1C(F)=C(F)C=CC=1[N+]([O-])=O.OC1C(F)=C(F)C=CC=1[N+]([O-])=O.[OH-].[K+].[CH2:53]([O:57][C:58]1[C:63]([F:64])=[C:62]([F:65])[CH:61]=[CH:60][C:59]=1[N+:66]([O-])=O)[C:54]([CH3:56])=O.FC1C=CC2NC(C)COC=2C=1F.[CH2:82]=[C:83]([C:104]([O-])=[O:105])[C:84]([O:86][CH:87]1[CH:92](C)NC2C(CC)=C(CC)C(F)=C(F)C=2O1)=[O:85]>CS(C)=O>[F:65][C:62]1[C:63]([F:64])=[C:58]2[O:57][CH2:53][CH:54]([CH3:56])[N:66]3[CH:82]=[C:83]([C:84]([O:86][CH2:87][CH3:92])=[O:85])[C:104](=[O:105])[C:60]([CH:61]=1)=[C:59]23 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C2=C(NC(CO2)C)C=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C2=C(NC(CO2)C)C=C1)F
Step Two
Name
diethyl-(7,8-difluoro-2,3-dihydro-3-methyl 4H 1,4 benzoxazinyl) methylenemalonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C(C(=O)OC1OC2=C(NC1C)C(=C(C(=C2F)F)CC)CC)C(=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Four
Name
Quantity
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Type
reactant
Smiles
CC1COC2=C3C(=CC(=C2N4CCN(CC4)C)F)C(=O)C(=CN31)C(=O)O
Step Five
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Smiles
FC1=C(C=CC(=C1F)F)[N+](=O)[O-]
Step Six
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Smiles
OC1=C(C=CC(=C1F)F)[N+](=O)[O-]
Step Seven
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[OH-].[K+]
Step Eight
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0 (± 1) mol
Type
reactant
Smiles
CC1COC2=C3C(=CC(=C2N4CCN(CC4)C)F)C(=O)C(=CN31)C(=O)O
Step Nine
Name
0333815 A2
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0 (± 1) mol
Type
reactant
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Step Ten
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OC1=C(C=CC(=C1F)F)[N+](=O)[O-]
Step Eleven
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Smiles
C(C(=O)C)OC1=C(C=CC(=C1F)F)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The yield for this reaction
CUSTOM
Type
CUSTOM
Details
closed
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
FC=1C(=C2C=3N(C(CO2)C)C=C(C(C3C1)=O)C(=O)OCC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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